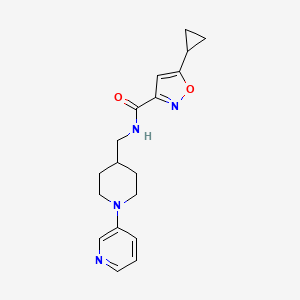

5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(16-10-17(24-21-16)14-3-4-14)20-11-13-5-8-22(9-6-13)15-2-1-7-19-12-15/h1-2,7,10,12-14H,3-6,8-9,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXPOOKURSMEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl group : Provides unique steric properties.

- Pyridine and piperidine moieties : Contribute to its interaction with biological targets.

- Isoxazole ring : Imparts additional reactivity and potential for biological activity.

The molecular formula is CHNO, with a molecular weight of approximately 344.42 g/mol.

Research indicates that 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression, particularly PAK4 (p21-activated kinase 4), with an IC value demonstrating significant potency (14.93 μM) against this target .

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with glutamate receptors, potentially influencing synaptic transmission and plasticity .

- Antimicrobial Activity : Although primarily studied for its anticancer properties, some derivatives have exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria .

Efficacy in Preclinical Studies

The following table summarizes key findings from recent studies on the biological activity of 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide:

Case Study 1: Cancer Cell Proliferation

In a study examining the effects of the compound on gastric cancer cells, it was found that treatment with 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide led to a marked decrease in cell viability and migration, attributed to the downregulation of PAK4-dependent pathways. This suggests a potential role in therapeutic strategies for gastric cancer .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various derivatives, including those similar to 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide. Results indicated that certain modifications enhanced activity against bacterial strains, providing insights into structure-activity relationships that could guide future drug development .

Scientific Research Applications

Pharmacological Profile

The compound exhibits a diverse pharmacological profile, primarily acting as an inhibitor in several biological pathways. Its structure suggests potential interactions with various receptors and enzymes, making it a candidate for drug development in multiple therapeutic areas.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including the target compound, have shown promising anticancer properties. For instance, studies on Mannich bases have demonstrated their efficacy against various cancer cell lines, suggesting that modifications to the isoxazole structure can enhance cytotoxicity against tumors such as prostate and breast cancer .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Cyclopropyl-N-(...) | PC-3 (Prostate Cancer) | < 20 | |

| Mannich Base Derived | MCF-7 (Breast Cancer) | < 2 | |

| Isoxazole Derivative | HepG2 (Liver Cancer) | < 10 |

Neuropharmacological Applications

Emerging studies suggest that the compound may also have neuropharmacological applications. Its structural components relate to known neuroactive compounds, indicating potential use in treating neurological disorders.

Potential for Treating Neurodegenerative Disorders

Research into piperidine derivatives reveals that compounds similar to 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may exhibit neuroprotective effects. They could potentially modulate neurotransmitter systems or provide neuroprotection against oxidative stress .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that enhance its bioactivity. The incorporation of cyclopropyl and isoxazole moieties has been shown to significantly affect biological activity, leading to improved potency and selectivity towards targets in cancer therapy.

Table 2: Structure Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increases lipophilicity |

| Isoxazole Ring | Enhances receptor binding |

| Piperidine Linkage | Improves CNS penetration |

Conclusion and Future Directions

5-Cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide shows considerable promise in pharmacological applications ranging from anticancer therapies to potential neuroprotective roles. Ongoing research is needed to fully elucidate its mechanisms and optimize its therapeutic potential through further structural modifications.

Comparison with Similar Compounds

Key Structural Differences :

- Substituent on Piperidine : Compound A replaces the pyridin-3-yl group with a 2-methoxyethyl chain.

Functional Implications :

- Solubility : The methoxyethyl group likely enhances aqueous solubility, which could improve pharmacokinetic properties.

- Target Binding : The absence of a pyridine ring may diminish interactions with receptors requiring aromatic or hydrogen-bonding motifs .

Compound B: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Key Structural Differences :

- Core Heterocycle : Compound B uses an isoxazole-4-carboxamide scaffold instead of isoxazole-3-carboxamide.

- Substituents : A methyl group occupies position 5 of the isoxazole, and the piperidine-pyridine moiety is replaced with a thiazol-2-yl group.

Functional Implications :

- Metabolic Stability : The thiazole ring may confer resistance to oxidative metabolism compared to pyridine.

- Bioactivity : The isoxazole-4-carboxamide orientation could alter binding to enzymes such as cyclooxygenase or kinases, depending on the target .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Accessibility : The pyridinyl-piperidine linkage in the target compound requires multi-step synthesis, whereas Compound A’s methoxyethyl group simplifies preparation .

- Biological Data Gap: No direct bioactivity data for the target compound are available in the provided evidence, limiting functional comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Isoxazole Core Formation : Cyclocondensation of hydroxylamine with diketones or alkynes under acidic conditions to form the 3-carboxamide isoxazole scaffold .

- Piperidine Substitution : Introduction of the pyridin-3-yl group to the piperidine ring via Buchwald–Hartwig amination or nucleophilic substitution, as seen in analogous piperidine-modified compounds .

- Amide Coupling : Final assembly using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the piperidine-methylamine intermediate .

Q. How is the compound structurally characterized after synthesis?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing cyclopropyl protons (δ ~0.5–1.5 ppm) and pyridine/piperidine aromatic signals (δ ~7–9 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 368.18 for C19H22N4O2) .

- X-ray Crystallography : Resolves stereochemistry and confirms piperidine-pyridine spatial orientation, as applied in related FAD-dependent enzyme inhibitors .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 against target kinases (e.g., GSK-3β) using fluorescence polarization or ADP-Glo™ kinase assays .

- Cell-Based Viability Assays : Screen antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC quantify target interaction kinetics .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for the isoxazole-piperidine core?

- Methodological Answer :

- Catalytic Optimization : Use Pd(OAc)2/XPhos for efficient pyridine-piperidine coupling, improving yields from 40% to >70% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclopropyl-isoxazole cyclization regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide bond formation while minimizing degradation .

Q. What computational methods predict target interactions and selectivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide models compound binding to kinase ATP pockets, prioritizing residues (e.g., hinge-region hydrogen bonds in GSK-3β) .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying critical hydrophobic interactions with the cyclopropyl group .

- Pharmacophore Modeling : Aligns with kinase inhibitor databases (e.g., ChEMBL) to predict off-target effects .

Q. How can solubility and stability challenges be addressed during formulation?

- Methodological Answer :

- Salt Formation : Trifluoroacetate salts improve aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) without altering activity .

- Prodrug Design : Esterification of the carboxamide group enhances bioavailability, as demonstrated in related isoxazole derivatives .

- Lyophilization : Stabilize the compound for long-term storage in PBS buffer (pH 7.4) at -80°C .

Q. How to resolve discrepancies in biological activity across assay platforms?

- Methodological Answer :

- Assay Cross-Validation : Compare SPR (binding affinity) with cell-based results (functional IC50) to distinguish target-specific vs. cytotoxic effects .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., oxidized piperidine) that may interfere with activity .

- Orthogonal Assays : Use thermal shift assays (TSA) to confirm target engagement when IC50 values vary >10-fold between platforms .

Q. What in vivo models evaluate pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent PK Studies : Measure plasma half-life (t1/2) and brain penetration in BALB/c mice via tail-vein injection, with LC-MS quantification .

- Xenograft Models : Assess tumor growth inhibition in NSG mice implanted with patient-derived xenografts (PDX) .

- Metabolic Stability : Liver microsome assays (human vs. murine) predict species-specific clearance rates .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substitution) impact activity?

- Methodological Answer :

- SAR Analysis : Compare analogues (e.g., 5-methyl vs. 5-cyclopropyl) in kinase panels to identify substituent-dependent potency shifts .

- Free Energy Calculations : MM-GBSA quantifies the cyclopropyl group’s contribution to binding energy (~2.3 kcal/mol in GSK-3β) .

- Crystallographic Data : Resolve ligand-enzyme structures to visualize steric clashes or favorable hydrophobic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.